

Technical Support Center: Expression of Recombinant BING Peptide

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Compound of Interest

Compound Name: BING

Cat. No.: B12369490

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Welcome to the technical support center for the recombinant expression of the **BING** peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the expression and purification of this antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the **BING** peptide and what are its key properties?

A1: **BING** is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (*Oryzias latipes*).^[1] Its sequence is H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH. **BING** exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, by suppressing the expression of *cpxR*, a key regulator of the bacterial envelope stress response.^{[2][3]}

Physicochemical Properties of **BING** Peptide

Property	Value	Significance for Recombinant Expression
Amino Acid Sequence	H-IRIILRAQGALKI-OH	The presence of multiple hydrophobic (Ile, Leu, Ala, Val) and cationic (Arg, Lys) residues influences solubility and potential toxicity to the expression host.
Molecular Weight	1482.9 g/mol	This small size can make the peptide susceptible to proteolytic degradation within the host cell.
Theoretical Isoelectric Point (pI)	11.58	A high pI indicates a net positive charge at physiological pH, which can contribute to interactions with negatively charged cellular components like DNA, RNA, and membranes, potentially leading to toxicity. It also guides the choice of buffer systems for purification.
Grand Average of Hydropathy (GRAVY)	0.831	A positive GRAVY score indicates a hydrophobic nature, which can lead to aggregation and formation of inclusion bodies, or poor solubility in aqueous buffers.

Q2: What are the primary challenges in expressing recombinant **BING** peptide in E. coli?

A2: The main challenges stem from the inherent properties of **BING** as a cationic and hydrophobic antimicrobial peptide:

- Toxicity to the host: The antimicrobial nature of **BING** can be lethal to the E. coli expression host, leading to poor cell growth and low yields.[4]
- Proteolytic degradation: Due to its small size, the **BING** peptide is highly susceptible to degradation by host cell proteases.[4]
- Low expression levels: Codon usage bias between the medaka fish gene and E. coli can lead to inefficient translation. Additionally, the potential toxicity can suppress protein synthesis.
- Poor solubility and inclusion body formation: The hydrophobic nature of **BING** can lead to the formation of insoluble aggregates known as inclusion bodies.[5] While this can sometimes protect the peptide from proteolysis, it necessitates additional refolding steps.
- Purification difficulties: The cationic nature of **BING** can cause it to non-specifically interact with negatively charged surfaces and molecules, complicating purification.

Q3: What is a fusion partner and why is it recommended for **BING** peptide expression?

A3: A fusion partner is a larger, well-behaved protein that is genetically fused to the target peptide (**BING**). This strategy is highly recommended to overcome the challenges mentioned above. The fusion partner can:

- Mask toxicity: By sequestering the **BING** peptide, the fusion partner can prevent its toxic effects on the host cell.[4]
- Prevent degradation: The larger size of the fusion protein protects the small **BING** peptide from proteolytic enzymes.[4]
- Enhance expression: Fusion partners are often chosen for their high and stable expression in E. coli.
- Improve solubility: Some fusion partners can increase the solubility of the target peptide.
- Facilitate purification: Many fusion partners have specific binding properties that can be exploited for affinity purification (e.g., His-tag, GST-tag, MBP-tag).

Troubleshooting Guides

Issue 1: Low or No Expression of the BING Fusion Protein

Possible Cause	Recommendation & Troubleshooting Steps
Toxicity of the fusion protein	- Lower the induction temperature (e.g., 16-25°C) to slow down protein expression and reduce stress on the host. - Decrease the concentration of the inducing agent (e.g., IPTG to 0.1-0.5 mM). - Use a weaker promoter or a tightly regulated expression vector. - Co-express with chaperone proteins to aid in proper folding.
Codon usage bias	- Synthesize a gene optimized for E. coli codon usage.
Plasmid instability	- Use a fresh transformation of a reliable expression strain (e.g., BL21(DE3)). - Ensure appropriate antibiotic concentration is maintained in the culture medium.
Inefficient induction	- Optimize the cell density (OD600) at the time of induction (typically 0.6-0.8). - Verify the activity of the inducing agent.
Incorrect protein analysis	- Use Tricine-SDS-PAGE for better resolution of small proteins and peptides. - Perform a Western blot using an antibody against the fusion tag to confirm expression.

Issue 2: BING Fusion Protein is Expressed in Inclusion Bodies

Possible Cause	Recommendation & Troubleshooting Steps
High expression rate	- Lower the induction temperature (16-25°C). - Reduce the inducer concentration.
Hydrophobicity of the BING peptide	- Co-express with molecular chaperones (e.g., GroEL/GroES). - Test different fusion partners known to enhance solubility (e.g., MBP, SUMO).
Sub-optimal culture conditions	- Supplement the growth medium with additives like sorbitol or betaine.
Disulfide bond formation (if applicable)	- While BING is linear, incorrect disulfide bond formation in fusion partners can lead to misfolding. Express in the cytoplasm of strains like Origami or Shuffle T7 that facilitate disulfide bond formation.

Issue 3: Low Yield of Purified BING Peptide After Cleavage

Possible Cause	Recommendation & Troubleshooting Steps
Inefficient cleavage of the fusion tag	<ul style="list-style-type: none">- Optimize the cleavage reaction conditions (enzyme concentration, temperature, incubation time, buffer composition).- Ensure the cleavage site is accessible; consider redesigning the linker region between the fusion partner and BING.
Peptide precipitation after cleavage	<ul style="list-style-type: none">- Perform cleavage in the presence of solubilizing agents like urea (2-4 M) or guanidine hydrochloride (1-2 M).- Adjust the pH of the buffer to be at least 2 units away from the pI of BING (pI ~11.58), so an acidic buffer may be preferable.
Loss of peptide during purification	<ul style="list-style-type: none">- Use low-protein-binding tubes and membranes.- For chromatography, use resins and buffers designed for peptide purification.- Cation exchange chromatography is often suitable for cationic peptides like BING.- Reverse-phase HPLC is a powerful method for final polishing.
Peptide degradation	<ul style="list-style-type: none">- Add protease inhibitors during cell lysis and purification.- Work at low temperatures (4°C) throughout the purification process.

Quantitative Data: Typical Yields of Recombinant Antimicrobial Peptides in *E. coli*

The yield of recombinant AMPs can vary significantly depending on the peptide sequence, fusion partner, expression system, and purification strategy. The following table provides a summary of reported yields for various AMPs to serve as a benchmark.

Antimicrobial Peptide	Fusion Partner	Expression System	Yield (mg/L of culture)	Reference
Lactoferricin	Anionic Peptide	E. coli BL21(DE3)	~60	[6]
AL32-P113	Intein	E. coli BL21(DE3)	12.1	[7]
C-L	SUMO	E. coli BL21(DE3)	17.34	
Human β -defensin 2	Δ I-CM mini-intein + 18A	E. coli	0.82 \pm 0.24	
LL-37	Δ I-CM mini-intein + 18A	E. coli	0.59 \pm 0.11	
AGAAN	None (soluble)	E. coli BL21(DE3)	8.01	[1]
C-15867	GST	E. coli BL21	1.8	[5]

Experimental Protocols

Protocol 1: Recombinant Expression of a SUMO-BING Fusion Protein in E. coli

- Gene Synthesis and Cloning:
 - Synthesize the DNA sequence encoding the **BING** peptide (IRIILRAQGALKI), optimized for E. coli codon usage.
 - Incorporate a protease cleavage site (e.g., for TEV protease) between the SUMO tag and the **BING** peptide sequence.
 - Clone the synthesized SUMO-TEV-**BING** construct into an appropriate expression vector (e.g., pET series).
- Transformation:

- Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Expression:
 - Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
 - The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
 - Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
 - Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
 - Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
- Cell Harvesting:
 - Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of BING Peptide

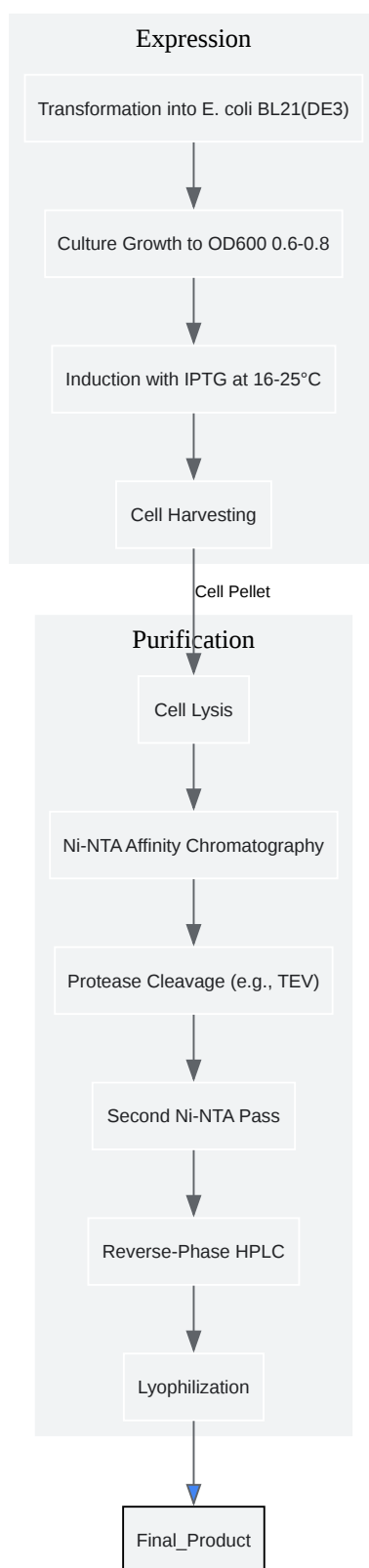
- Cell Lysis:
 - Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
 - Incubate on ice for 30 minutes.
 - Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Affinity Chromatography (Purification of SUMO-**BING**):
 - Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
 - Elute the SUMO-**BING** fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
- Cleavage of the Fusion Tag:
 - Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove imidazole.
 - Add a specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate at room temperature for 2-4 hours or at 4°C overnight.
- Removal of the Fusion Tag and Protease:
 - Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved **BING** peptide will be in the flow-through, while the His-tagged SUMO and protease will bind to the column.
- Final Purification of **BING** Peptide (Reverse-Phase HPLC):
 - Acidify the flow-through containing the **BING** peptide with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Load the sample onto a C18 reverse-phase HPLC column.
 - Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
 - Collect the fractions containing the purified **BING** peptide.

- Confirm the purity and identity of the peptide by mass spectrometry.
- Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

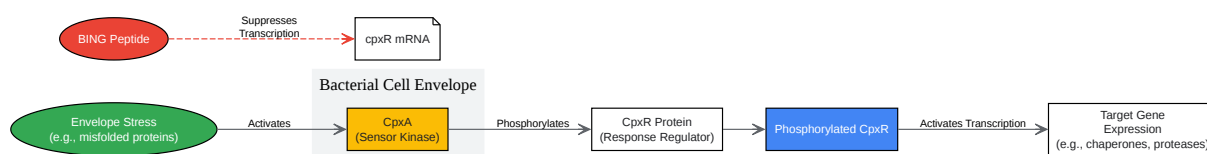
BING Peptide Expression and Purification Workflow



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Caption: Workflow for recombinant **BING** peptide expression and purification.

BING Peptide's Mechanism of Action: CpxR Signaling Pathway



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Caption: **BING** peptide suppresses the CpxR-mediated stress response.

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